![molecular formula C23H23ClN6 B1663226 1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine CAS No. 612523-85-0](/img/structure/B1663226.png)
1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazolo[3,4-d]pyrimidine derivative that belongs to the class of selective phosphodiesterase type 5 (PDE5) inhibitors.
Scientific Research Applications
Hydrogen Bonding and Molecular Structures
- Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidines, related to the chemical , revealed insights into hydrogen bonding in two and three dimensions. These studies contribute to understanding molecular structures and interactions, which are crucial in drug design and material science (Trilleras et al., 2008).
Antitumor Activities
- Pyrazolo[3,4-d]pyrimidines have been synthesized and tested for antitumor activities. Certain derivatives displayed potent effects against various cancer cell lines, highlighting their potential in cancer treatment (Kandeel et al., 2012).
Herbicidal Potential
- Synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated herbicidal activity, indicating potential applications in agriculture (Luo et al., 2017).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives with pyrazolo[3,4-d]pyrimidine structures showed promising results as antimicrobial and anticancer agents. This suggests their application in medical treatments against various infections and cancers (Hafez et al., 2016).
Inhibition of Enterovirus Replication
- Pyrazolo[3,4-d]pyrimidines were found to be effective inhibitors of enterovirus replication, particularly coxsackieviruses, at nanomolar concentrations. This indicates a potential role in antiviral therapies (Chern et al., 2004).
properties
CAS RN |
612523-85-0 |
---|---|
Product Name |
1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine |
Molecular Formula |
C23H23ClN6 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6/c1-17-4-2-3-5-21(17)28-10-12-29(13-11-28)22-20-14-27-30(23(20)26-16-25-22)15-18-6-8-19(24)9-7-18/h2-9,14,16H,10-13,15H2,1H3 |
InChI Key |
ODKPRIUYEYROGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
synonyms |
1-(4-Chlorobenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine; ML-144 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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